molecular formula C17H16N4O2 B12169887 N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12169887
M. Wt: 308.33 g/mol
InChI Key: QYFWIOOPWKKIFD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 4-chloropyrimidine to form the pyrimidin-2-ylamino intermediate. This intermediate is subsequently coupled with benzoyl chloride to yield the final product. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-4-(pyridin-2-ylamino)benzamide
  • N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-4-ylamino)benzamide
  • N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-5-ylamino)benzamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C17H16N4O2/c22-16(18-11-8-15-3-1-12-23-15)13-4-6-14(7-5-13)21-17-19-9-2-10-20-17/h1-7,9-10,12H,8,11H2,(H,18,22)(H,19,20,21)

InChI Key

QYFWIOOPWKKIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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